molecular formula C19H26F2N2O2 B15298163 tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate

tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate

Cat. No.: B15298163
M. Wt: 352.4 g/mol
InChI Key: KQJFOTFWSYVXGA-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[321]octan-1-yl}carbamate is a synthetic organic compound with a complex bicyclic structure It is characterized by the presence of a tert-butyl carbamate group, a benzyl group, and two fluorine atoms on the azabicyclo[321]octane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Azabicyclo[3.2.1]octane Scaffold: This step involves the construction of the bicyclic core structure through a series of cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group through the reaction of the amine with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate involves its interaction with specific molecular targets. The presence of the fluorine atoms and the bicyclic structure may enhance its binding affinity to certain enzymes or receptors. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate biological processes through its unique structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate lies in its specific combination of functional groups and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H26F2N2O2

Molecular Weight

352.4 g/mol

IUPAC Name

tert-butyl N-(3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl)carbamate

InChI

InChI=1S/C19H26F2N2O2/c1-17(2,3)25-16(24)22-18-10-9-15(19(18,20)21)12-23(13-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24)

InChI Key

KQJFOTFWSYVXGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1(F)F)CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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